molecular formula C9H12N2O B3289369 4-(Ethylamino)benzamide CAS No. 857487-19-5

4-(Ethylamino)benzamide

Cat. No.: B3289369
CAS No.: 857487-19-5
M. Wt: 164.2 g/mol
InChI Key: QCOKLWDLTZBWLA-UHFFFAOYSA-N
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Description

4-(Ethylamino)benzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, where the amide group is substituted with an ethylamino group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like iron powder or palladium on carbon under hydrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and catalytic hydrogenation are commonly employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Ethylamino)benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzamide
  • 4-(Diethylamino)benzamide
  • 4-(Methoxyamino)benzamide

Uniqueness

4-(Ethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its dimethyl and diethyl analogs, the ethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(ethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOKLWDLTZBWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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